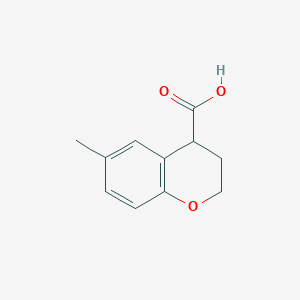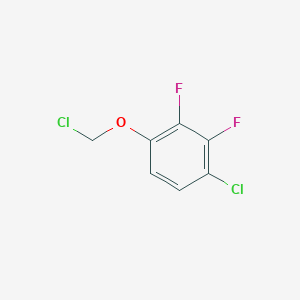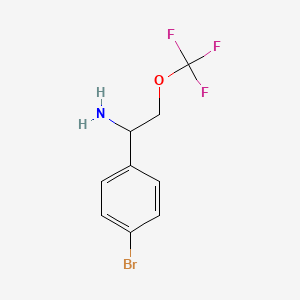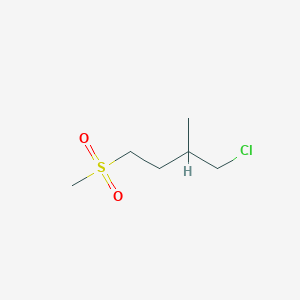
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one
Uniqueness
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-9(6-7)8(11(12)13)4-5-14-10/h2-3,6,8H,4-5H2,1H3,(H,12,13) |
InChI Key |
RXVHPLHBRZSKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15255014.png)
![4-[(Ethylamino)methyl]thiophene-2-carbonitrile](/img/structure/B15255022.png)
methylamine](/img/structure/B15255028.png)


![(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B15255041.png)
![2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-](/img/structure/B15255044.png)
![1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15255048.png)
![1-(2-{[(Tert-butoxy)carbonyl]amino}propanoyl)piperidine-3-carboxylic acid](/img/structure/B15255051.png)
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole](/img/structure/B15255089.png)

![4-[4-(Chloromethyl)phenyl]morpholine](/img/structure/B15255107.png)
